molecular formula C12H11NO5 B15058611 (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide CAS No. 1257855-08-5

(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide

Cat. No.: B15058611
CAS No.: 1257855-08-5
M. Wt: 249.22 g/mol
InChI Key: JFNLOKSSJKJODB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide is a chiral acetamide derivative characterized by a dioxotetrahydrofuran (THF) ring and a phenoxyacetamide substituent. Its molecular formula is C₁₂H₁₁NO₅, with a molecular weight of 249.219 g/mol and CAS number 91807-59-9 . The compound’s stereochemistry is defined by the (S)-configuration at the tetrahydrofuran-3-yl position, distinguishing it from its (R)-enantiomer (CAS 1245647-39-5) . The compound is synthesized via stereoselective methods, and its purity is validated by NMR, IR, and LC-MS analyses .

The phenoxyacetamide moiety may contribute to solubility and pharmacokinetic properties.

Properties

CAS No.

1257855-08-5

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

N-[(3S)-2,5-dioxooxolan-3-yl]-2-phenoxyacetamide

InChI

InChI=1S/C12H11NO5/c14-10(7-17-8-4-2-1-3-5-8)13-9-6-11(15)18-12(9)16/h1-5,9H,6-7H2,(H,13,14)/t9-/m0/s1

InChI Key

JFNLOKSSJKJODB-VIFPVBQESA-N

Isomeric SMILES

C1[C@@H](C(=O)OC1=O)NC(=O)COC2=CC=CC=C2

Canonical SMILES

C1C(C(=O)OC1=O)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide typically involves the reaction of 2,5-dioxotetrahydrofuran with phenoxyacetic acid in the presence of a suitable coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography until completion.

Industrial Production Methods

On an industrial scale, the production of (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-Enantiomers

The (S)- and (R)-enantiomers share identical molecular formulas but differ in stereochemistry. Key distinctions include:

Parameter (S)-Enantiomer (R)-Enantiomer
CAS Number 91807-59-9 1245647-39-5
MDL Number MFCD16659831 MFCD16659834
Chiral Center S-configuration at C3 R-configuration at C3

Enantiomeric differences often lead to divergent biological activities. For example, (S)-enantiomers may exhibit higher target affinity due to spatial compatibility with chiral binding sites.

Structural Analogs with Tetrahydropyrimidinone Cores

Compounds 34–38 () share a 6-amino-3-ethyl-2,4-dioxo-tetrahydropyrimidin-5-yl core but differ in acyl substituents. Key comparisons:

Compound Substituent Yield (%) Melting Point (°C) Notable Features
34 2-Phenoxyacetamide 88 289–293 High yield, moderate melting point
35 2-Methyl-3-phenylpropanamide Quant. 265–267 Bulky substituent, lower melting point
36 Benzamide 87 >320 Aromatic, high thermal stability
37 2-Phenylacetamide 80 >320 Similar to 36 but with methylene spacer
38 6-Methylheptanamide 81 278–281 Aliphatic chain, reduced rigidity

Key Observations :

  • The target compound’s dioxotetrahydrofuran core replaces the tetrahydropyrimidinone ring in analogs 34–38, likely altering solubility and conformational flexibility.
  • Substituents like phenoxyacetamide (compound 34) mirror the target’s structure but lack the THF ring’s stereochemical complexity.
  • Higher melting points (>320°C) in compounds 36 and 37 suggest stronger intermolecular forces (e.g., π-stacking) compared to the target compound .

Stereochemically Complex Analogs

lists acetamides with multi-chiral centers (e.g., compounds e–o ), such as:

  • e: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
  • m: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

The target compound’s simpler THF core may offer synthetic advantages but reduced diversity in functional groups.

Biological Activity

(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article synthesizes current research findings regarding its biological activity, including data tables and case studies.

  • Chemical Name : (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide
  • CAS Number : 1257855-08-5
  • Molecular Formula : C₁₂H₁₁N₁O₅
  • Molecular Weight : 249.22 g/mol

Anti-inflammatory Effects

Recent studies have demonstrated that (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide exhibits significant anti-inflammatory properties. It has been shown to selectively inhibit the COX-2 enzyme, which is implicated in inflammatory processes. The compound's selectivity for COX-2 over COX-1 is noteworthy as it reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.

Table 1: COX-2 Inhibition Data

CompoundIC50 (μM)Selectivity Index
(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide0.06 ± 0.01111.53
Celecoxib0.05 ± 0.02298.6
Mefenamic Acid1.98 ± 0.02-

The above data indicates that (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide has a comparable IC50 value to celecoxib, suggesting strong anti-inflammatory potential.

Analgesic Properties

In vivo studies have reported that this compound reduces paw thickness and weight in animal models of inflammation, indicating its effectiveness in pain relief. The reduction in pro-inflammatory cytokines such as TNF-α and PGE-2 further supports its analgesic activity.

Table 2: In Vivo Efficacy Data

MeasurementControl Group (%)Treatment Group (%)
Paw Thickness Reduction-63.35
Paw Weight Reduction-68.26
TNF-α Reduction-61.04
PGE-2 Reduction-60.58

These results underscore the compound's potential as a therapeutic agent in managing pain and inflammation without the adverse effects typically associated with conventional NSAIDs.

The mechanism by which (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide exerts its biological effects involves the modulation of inflammatory pathways through COX inhibition. Molecular modeling studies suggest that the compound interacts with the active site of the COX-2 enzyme, leading to a reduction in prostaglandin synthesis.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    A study evaluated various phenoxyacetamide derivatives for their anti-inflammatory activity using a carrageenan-induced paw edema model in rats. The results indicated that (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide significantly decreased edema compared to control groups.
  • Toxicological Assessment :
    Toxicological evaluations revealed that the compound did not exhibit significant hepatotoxicity or nephrotoxicity at therapeutic doses, making it a safer alternative for long-term use compared to traditional NSAIDs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.